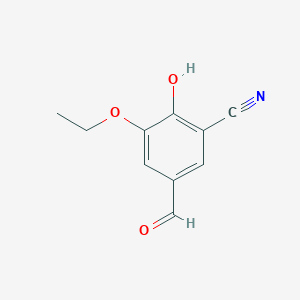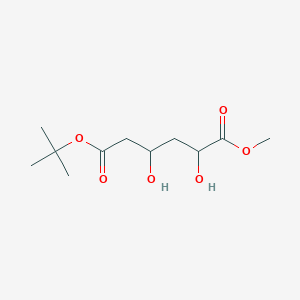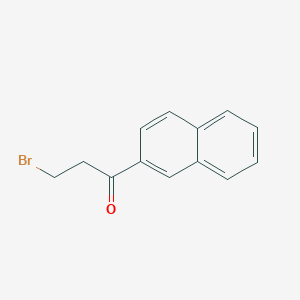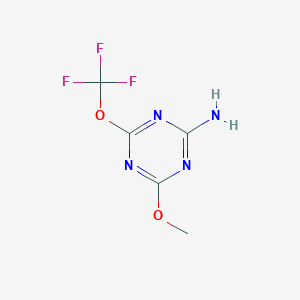![molecular formula C12H14N2O2 B8437860 methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8437860.png)
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylpyridine with an appropriate acylating agent can yield the desired pyrrolopyridine core. Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid can produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer . The compound binds to the receptor, preventing its activation and subsequent downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Pyrrolidin-2-ones: These compounds are structurally related and have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-10-9(7-11(15)16-2)8-5-4-6-13-12(8)14-10/h4-6H,3,7H2,1-2H3,(H,13,14) |
Clave InChI |
UONKHZQHSRVDTB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(N1)N=CC=C2)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8437809.png)
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid](/img/structure/B8437811.png)
![3-[2-(4-Fluoro-phenyl)-allyl]-1,3-dimethyl-piperidin-4-one](/img/structure/B8437840.png)




![3-(Naphthalene-1-sulfonyl)-5-[(pyrrolidin-3-yl)oxy]-2H-indazole](/img/structure/B8437882.png)
![3-Phenyl-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B8437886.png)
